![molecular formula C25H24BrN3O3 B2411135 1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1024232-67-4](/img/structure/B2411135.png)
1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a useful research compound. Its molecular formula is C25H24BrN3O3 and its molecular weight is 494.389. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism
Research indicates that orexin peptides, produced by lateral hypothalamic neurons, play a significant role in maintaining wakefulness by activating orexin-1 (OX1R) and orexin-2 (OX2R) receptors. Studies have shown that pharmacological blockade of these receptors, as with dual OX1/2R antagonists, promotes sleep in animals and humans during their active period. This has implications for understanding the differential impact of OX1R and OX2R in sleep-wake modulation, especially in relation to monoamine release in various neuronal circuits (Dugovic et al., 2009).
Cyclization and Biological Activity
The reaction of methyl o-acylphenylacetates with urea leading to 1-aryl-3-hydroxyisoquinolines has been studied, demonstrating the potential for creating compounds with varying biological activities. This process illustrates the significance of lactim-lactam tautomerism in these compounds and their potential application in antibacterial activities against different bacterial strains (Nowicki & Fabrycy, 1976).
Anticonvulsant Properties
N-substituted 1,2,3,4-tetrahydroisoquinolines have been developed and evaluated for their anticonvulsant properties. Specifically, certain derivatives have shown high activity comparable to existing anticonvulsant agents, acting as noncompetitive AMPA receptor modulators. This highlights their potential as novel anticonvulsant agents (Gitto et al., 2006).
Dehalogenation and Conversion Processes
The dehalogenation of certain di- and tetra-hydroisoquinolines by sodium methoxide in dimethyl sulphoxide (DMSO) indicates a process for converting halogenated compounds into related hydroxytetrahydroisoquinolines. This has implications for understanding the mechanisms of transformations in these compounds and their potential applications in synthetic chemistry (Barker et al., 1985).
BRAFV600E Inhibition for Cancer Treatment
Research into aryl phenyl ureas with quinazolinoxy substituents has shown that they are potent inhibitors of mutant and wild-type BRAF kinase. These compounds, such as 1-(5-tert-butylisoxazol-3-yl)-3-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)urea hydrochloride, have demonstrated efficacy in mouse tumor models, indicating their potential use in cancer treatment (Holladay et al., 2011).
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEDPAUNISUZMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.